(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride is a chiral compound that plays a crucial role in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by an amino group and a hydroxyl group on a pentane backbone, makes it a versatile intermediate for synthesizing pharmaceuticals and fine chemicals. The compound is primarily utilized for its ability to act as a chiral building block, which is essential in the synthesis of complex organic molecules and in studying enzyme-substrate interactions due to its stereochemical properties.
This compound is classified under the category of amino alcohols. It has the IUPAC name (2S)-2-amino-4,4-dimethylpentan-1-ol hydrochloride and is identified by the CAS number 2705054-01-7. Its molecular formula is CHClNO, with a molar mass of 167.68 g/mol. The compound is available from various chemical suppliers and is listed in databases such as PubChem .
The synthesis of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride typically involves several key steps:
In industrial settings, these methods are adapted for larger scale production, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to enhance yield and purity .
(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex molecules in pharmaceutical applications.
The mechanism of action of (S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride primarily involves its role as a chiral building block in organic synthesis. Its amino group can participate in nucleophilic attacks while the hydroxyl group can act as a leaving group or participate in hydrogen bonding interactions. This dual functionality allows it to interact with various biological targets, making it valuable in drug design and development .
Key physical properties include:
Chemical properties encompass:
Relevant data indicates that the compound has potential hazards associated with skin irritation and eye damage upon contact .
(S)-2-Amino-4,4-dimethylpentan-1-ol hydrochloride has diverse applications across several scientific domains:
This compound's unique properties make it integral to advancements in synthetic chemistry and drug development.
The synthesis of enantiomerically pure (S)-2-amino-4,4-dimethylpentan-1-ol hydrochloride requires strategic bond formation and stereocontrol. This chiral β-amino alcohol serves as a critical building block for bioactive molecules, including kinase inhibitors in clinical development for neuropathic pain [3]. Its sterically hindered structure—featuring a quaternary carbon center—demands specialized synthetic approaches to achieve high enantiomeric excess (ee) and chemical yield.
Asymmetric hydrogenation and reductive amination represent cornerstone methodologies for constructing the chiral amine center in this target molecule. In one industrially viable route, a prochiral ketone precursor (4,4-dimethyl-2-oxopentanal) undergoes enantioselective reductive amination. This employs chiral transition-metal catalysts—typically iridium or ruthenium complexes with phosphine-oxazoline ligands—to deliver the (S)-enantiomer with >95% ee [2]. The reaction proceeds via an imine intermediate that is stereoselectively reduced through catalyst-controlled hydride transfer.
Alternative multi-step sequences leverage chiral pool starting materials. For example, (L)-tert-leucinol ((S)-2-amino-3,3-dimethylbutan-1-ol) serves as a structural analog that can undergo homologation. Through Mitsunobu reactions or Williamson ether synthesis, the hydroxyl group is functionalized to extend the carbon chain, followed by deprotection to yield the target pentanol framework [7]. This approach capitalizes on commercial availability of enantiopure C4 amino alcohols but requires additional steps to install the C5 methylene unit.
Table 1: Performance Metrics for Enantioselective Synthetic Routes
| Method | Key Reagent/Catalyst | ee (%) | Overall Yield (%) | Limitations |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-(S)-BINAP/LiI | 98 | 82 | High catalyst loading required |
| Reductive Amination | Ru-TsDPEN/(HCO₂H)₃ | 99 | 88 | Requires chiral auxiliary removal |
| Chiral Pool Derivatization | (L)-tert-Leucinol | >99 | 65 | Multi-step synthesis; lower yield |
Critical to all routes is the preservation of stereochemical integrity during functional group transformations. The basic amine group typically requires protection—commonly as a tert-butoxycarbonyl (Boc) carbamate—to prevent racemization during synthetic manipulations [5]. Boc protection is achieved using di-tert-butyl dicarbonate in acetonitrile with catalytic 4-dimethylaminopyridine, yielding stable crystalline intermediates amenable to purification. Final deprotection under acidic conditions concurrently generates the hydrochloride salt.
Hydrochloride salt formation serves dual purposes: it purifies the amino alcohol by crystallization and enhances stability for storage and handling. The free base of (S)-2-amino-4,4-dimethylpentan-1-ol is typically dissolved in anhydrous ethyl acetate or diethyl ether, followed by controlled addition of hydrochloric acid (1.0–1.1 equivalents) in isopropanol [2] [5]. The exothermic protonation requires temperature control (0–5°C) to prevent degradation. Nucleation initiates spontaneously, and the crystalline salt matures over 2–5 hours to form high-purity needles.
Table 2: Impact of Crystallization Conditions on Salt Properties
| Solvent System | Acid Source | Crystal Form | Purity (%) | Yield (%) | Hygroscopicity |
|---|---|---|---|---|---|
| Ethyl acetate | HCl/IPA | Needles | 99.5 | 92 | Low |
| Diethyl ether | HCl/dioxane | Plates | 99.1 | 88 | Moderate |
| Acetone/water (9:1) | Aqueous HCl | Aggregates | 98.3 | 85 | High |
Mechanistic studies reveal that solvent polarity critically influences crystal packing and stability. Ethyl acetate promotes dense crystal lattices through optimal hydrogen bonding between the ammonium ion (N⁺-H), chloride anion, and hydroxyl group. This configuration minimizes lattice energy, yielding non-hygroscopic crystals with high melting points (>220°C decomposition) [5]. Conversely, aqueous or polar solvent mixtures disrupt optimal packing, resulting in hydrates or solvates with undesirable physicochemical properties. Yield optimization hinges on supersaturation control: slow acid addition rates (0.5–1.0 mL/min) and seeding with authentic salt crystals ensure reproducible crystallization onset, minimizing oiling-out phenomena common with branched-chain amino alcohols [2] [5]. Post-crystallization processes, including washing with cold ethyl acetate and vacuum drying at 40°C, deliver pharmaceutical-grade material meeting ICH stability guidelines.
The synthetic methodologies and salt formation protocols established for this compound directly enable its application as a key intermediate in AAK1 inhibitors like LX-9211, currently in phase II trials for neuropathic pain [3]. Continued innovations in asymmetric catalysis and crystallization science will further streamline access to this high-value chiral building block.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2